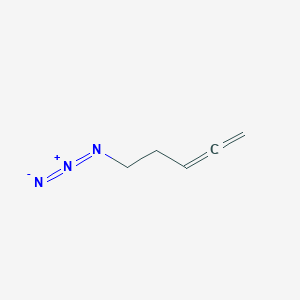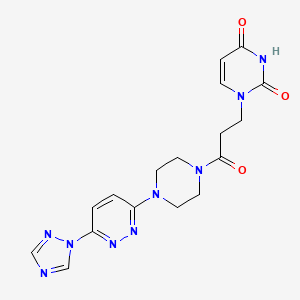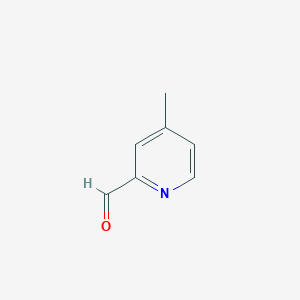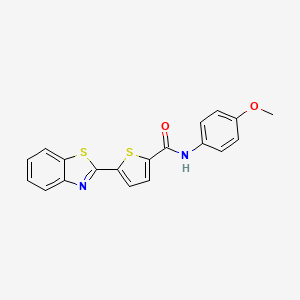![molecular formula C15H13N3O2S B2940579 N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)thiophene-2-carboxamide CAS No. 942001-48-1](/img/structure/B2940579.png)
N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)thiophene-2-carboxamide” is a chemical compound that belongs to the class of 4-oxo-4H-pyrido[1,2-a]pyrimidine derivatives . It has a molecular weight of 174.1992 .
Synthesis Analysis
The synthesis of this compound involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido [2,3- d ]pyrimidin-5-one accompanied by the elimination of N, N -dimethylpropionamide, N -methylation, and condensation at the methyl group .Molecular Structure Analysis
The molecular structure of this compound includes a 4-oxo-4H-pyrido[1,2-a]pyrimidine core, which is substituted with a thiophene-2-carboxamide group .Chemical Reactions Analysis
The chemical reactions involving this compound have been studied in the context of its anti-HIV-1 activity. The compound binds into the active site of PFV integrase (IN) such that the keto oxygen atom at position of C-4 and nitrogen atom of thiadiazole or oxadiazole ring moiety chelate the Mg 2+ ion .Scientific Research Applications
Heterocyclic Compound Synthesis
Microwave-Assisted Synthesis : A study investigated the microwave-assisted reaction of 2-amino-4,5-dimethylthiophene-3-carboxamide with iso(and isothio)cyanates to synthesize thieno[2,3-d]pyrimidines. This method, utilizing N,N-dimethyl acetamide as solvent, efficiently produced various derivatives of 5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione and related compounds, showcasing a versatile approach for generating heterocyclic frameworks (Davoodnia et al., 2009).
Catalysis in Aqueous Media : Another application involves the use of N-(4,6-dimethylpyrimidin-2-yl)-5-phenylisoxazole-3-carboxamide as a ligand for bimetallic boron-containing heterogeneous catalysts. These catalysts demonstrated high activity in the Suzuki reaction in aqueous media, facilitating the synthesis of heterobiaryls containing furyl and thienyl rings, which are crucial for developing novel pharmaceuticals and materials (Bumagin et al., 2019).
Novel Compounds and Activities
Anti-Inflammatory and Analgesic Agents : Research has led to the synthesis of novel compounds derived from visnaginone and khellinone, which exhibited significant COX-2 inhibitory, analgesic, and anti-inflammatory activities. These findings highlight the potential of these derivatives in developing new therapeutic agents (Abu‐Hashem et al., 2020).
Antimicrobial and Antitubercular Activities : A study synthesized a series of pyrimidine-azetidinone analogues and evaluated them for antioxidant, antimicrobial, and antitubercular activities. These compounds showed promising results against various bacterial strains and mycobacterium tuberculosis, suggesting their potential as leads for developing new treatments (Chandrashekaraiah et al., 2014).
Mechanism of Action
Target of Action
Similar compounds have been shown to have anti-hiv activity , suggesting that this compound may also target proteins involved in the HIV lifecycle, such as HIV-1 integrase .
Mode of Action
Similar compounds have been shown to inhibit hiv-1 integrase , a key enzyme in the HIV lifecycle. This enzyme is responsible for integrating the viral DNA into the host genome, a crucial step in the replication of the virus. By inhibiting this enzyme, the compound could potentially prevent the replication of the virus.
Biochemical Pathways
Given its potential anti-hiv activity, it can be inferred that it may interfere with the hiv lifecycle, particularly the integration of viral dna into the host genome .
Future Directions
The future directions for this compound could involve further exploration of its anti-HIV-1 activity and potential development into a therapeutic agent. An expeditious metal-free C-3 chalcogenation of 4H-pyrido[1,2-a]pyrimidin-4-one has been devised to synthesize diversely orchestrated 3-ArS/ArSe derivatives in high yields (up to 95%), which could be a promising direction for future research .
Properties
IUPAC Name |
N-(2,7-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2S/c1-9-5-6-12-16-10(2)13(15(20)18(12)8-9)17-14(19)11-4-3-7-21-11/h3-8H,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMONNHAXZXUFTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC(=C(C2=O)NC(=O)C3=CC=CS3)C)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(Naphthalene-2-sulfonyl)-4-{6-phenylthieno[2,3-d]pyrimidin-4-yl}piperazine](/img/structure/B2940498.png)
![ethyl 4-[3-[(5E)-5-[3-[3-(4-ethoxycarbonylanilino)-3-oxopropyl]-2-oxo-4-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-oxo-4-sulfanylidene-1,3-thiazolidin-3-yl]propanoylamino]benzoate](/img/structure/B2940499.png)
![7-(4-Chlorophenoxy)-2-[(3,4-dimethoxyphenyl)methylene]-3-phenyl-1-indanone](/img/structure/B2940500.png)


![2-((4-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2940508.png)

![2-Benzyl-2,7-diazaspiro[4.4]nonane-3,8-dione](/img/structure/B2940510.png)
![1-[(2-fluorophenyl)methoxy]-N-(2-methylsulfanylphenyl)-2-oxopyridine-3-carboxamide](/img/structure/B2940512.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-{2-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]-1,3-thiazol-4-yl}acetamide](/img/structure/B2940513.png)

![N1-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-N2-(3-fluoro-4-methylphenyl)oxalamide](/img/structure/B2940515.png)


